molecular formula C15H14N2OS B5728299 5,6-dimethyl-3-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

5,6-dimethyl-3-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B5728299
M. Wt: 270.4 g/mol
InChI Key: ATDHPQVULGXMCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-dimethyl-3-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly for the development of novel therapeutic agents. It is built around the thieno[2,3-d]pyrimidine scaffold, which is recognized as a privileged structure in drug discovery due to its diverse biological activities . This specific scaffold is a bioisostere of purine and serves as a key structural motif in various kinase inhibitors . Compounds based on the thieno[2,3-d]pyrimidine core have demonstrated promising antitumor properties by targeting critical enzymatic pathways. Related analogues have been identified as potent inhibitors of the dihydrofolate reductase (DHFR) enzyme, a established target in cancer therapy, with some compounds showing superior activity compared to standard drugs like 5-fluorouracil and methotrexate in preclinical studies . The mechanism involves inducing cell-cycle arrest and promoting apoptosis, the programmed death of cancer cells . Furthermore, structural variations of 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones have exhibited excellent fungicidal activities in bioassays, indicating potential applications in developing new agrochemical agents . The compound is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses. This product should be handled by qualified technical personnel in a laboratory setting, in accordance with all applicable safety protocols and regulations.

Properties

IUPAC Name

5,6-dimethyl-3-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS/c1-9-4-6-12(7-5-9)17-8-16-14-13(15(17)18)10(2)11(3)19-14/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATDHPQVULGXMCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=NC3=C(C2=O)C(=C(S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801322275
Record name 5,6-dimethyl-3-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801322275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788988
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

32973-76-5
Record name 5,6-dimethyl-3-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801322275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-3-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step procedures. One common method includes the Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . This method yields the desired compound in satisfactory amounts and involves the use of palladium catalysts under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of scaling up laboratory synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-3-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups that enhance the compound’s reactivity.

    Reduction: This reaction can modify the electronic properties of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized thienopyrimidines.

Scientific Research Applications

5,6-Dimethyl-3-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-dimethyl-3-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit protein kinase CK2, a key enzyme involved in various cellular processes . The compound binds to the active site of the enzyme, thereby blocking its activity and affecting downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidin-4(3H)-one derivatives exhibit varied biological activities depending on substituent patterns. Below is a systematic comparison:

Key Structural-Activity Insights

Position 2 Modifications: Benzylamino (5a): Introduces hydrogen-bonding capacity, critical for cytotoxic activity against melanoma . Thioxo (IVPC): Enhances binding to phenylalanine hydroxylase (PAH) via sulfur interactions, stabilizing the enzyme . Phenoxy/Thioether: Increases hydrophobicity, improving membrane penetration for antifungal activity .

Position 3 Substituents :

  • 4-Methylphenyl (Target Compound) : Balances hydrophobicity and π-π stacking, favoring receptor binding .
  • Sulfonamide (Anti-inflammatory derivatives) : Introduces electronegative groups for COX-2 selectivity .

Triazole Incorporation: Augments antifungal activity via heterocyclic interactions with fungal enzymes .

Biological Activity

5,6-Dimethyl-3-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Synthesis

The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves multi-step processes that include cyclization reactions. For example, a common synthetic route involves the reaction of appropriate thienopyrimidine precursors with various reagents under controlled conditions to yield the target compound.

General Synthetic Pathway

  • Starting Materials : The synthesis often begins with thieno[2,3-d]pyrimidine derivatives.
  • Reagents : Common reagents include formaldehyde and various acid chlorides.
  • Conditions : Reactions are typically carried out under reflux conditions in organic solvents like dichloroethane or dimethylformamide.

Example Reaction Scheme

StepReactantsConditionsProduct
1Thieno[2,3-d]pyrimidine + Formaldehyde100 °C, 5hIntermediate
2Intermediate + Acid ChlorideRefluxThis compound

Antimicrobial Activity

Research indicates that derivatives of thieno[2,3-d]pyrimidine exhibit significant antimicrobial properties. For instance:

  • Mechanism : These compounds often act as inhibitors of bacterial enzymes such as TrmD (tRNA methyltransferase), which is crucial for bacterial survival.
  • Activity Spectrum : Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, including Mycobacterium tuberculosis.

Case Study: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of various thieno[2,3-d]pyrimidine derivatives. The results demonstrated that:

  • Compounds exhibited Minimum Inhibitory Concentrations (MICs) ranging from 1 to 32 µg/mL against tested bacterial strains.
  • The structure-activity relationship (SAR) suggested that modifications at the 4-position of the phenyl ring enhanced antimicrobial potency.

Anticancer Activity

Thieno[2,3-d]pyrimidine derivatives have also been investigated for their anticancer properties. The following points summarize key findings:

  • Cell Lines Tested : Compounds were tested against various cancer cell lines, including MDA-MB-231 (breast cancer).
  • IC50 Values : The most potent derivatives displayed IC50 values significantly lower than standard chemotherapeutics like doxorubicin.

Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Reference
Compound AMDA-MB-2310.03
DoxorubicinMDA-MB-2310.60

Mechanistic Insights

Docking studies have provided insights into the binding affinities of these compounds to target proteins involved in cancer cell proliferation and survival pathways. For example:

  • Binding Affinity : A docking study indicated that certain derivatives bind competitively to TrmD with binding energies around -8.2 kcal/mol.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5,6-dimethyl-3-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves cyclization of 2-aminothiophene derivatives with formamide under reflux to form the thieno[2,3-d]pyrimidinone core. Substitutions at the 3-position (e.g., 4-methylphenyl) are achieved via nucleophilic displacement or coupling reactions. For example, phosphorus oxychloride and dimethylaniline are used to activate the 4-position for further functionalization .
  • Optimization : Key variables include solvent choice (e.g., DMF for polar aprotic conditions), temperature (reflux vs. room temperature), and stoichiometry of reagents. Yields range from 58% to 89% depending on substituent reactivity and purification methods .

Q. How is structural characterization of this compound performed, and what spectroscopic data are critical for confirming its identity?

  • Techniques :

  • NMR : 1H^1H and 13C^{13}C NMR identify substituent positions (e.g., methyl groups at C5/C6 and aromatic protons from the 4-methylphenyl group).
  • IR : Peaks at ~1650–1700 cm1^{-1} confirm the carbonyl group in the pyrimidinone ring.
  • Mass Spectrometry : Molecular ion peaks align with the formula C16H16N2OS\text{C}_{16}\text{H}_{16}\text{N}_2\text{OS} (MW: 284.38 g/mol) .
    • Validation : Cross-referencing with analogs (e.g., 5,6-dimethyl-3-phenyl derivatives) ensures consistency in spectral patterns .

Q. What preliminary biological screening data exist for this compound, and how do they guide target identification?

  • Antimicrobial Activity : Thieno[2,3-d]pyrimidinones exhibit broad-spectrum activity against Gram-positive bacteria (MIC: 2–16 µg/mL) due to structural mimicry of nucleic acid precursors, disrupting bacterial replication .
  • Anticancer Potential : Dose-dependent cytotoxicity (IC50_{50}: 10–50 µM) has been observed in cancer cell lines, linked to enzyme inhibition (e.g., dihydrofolate reductase) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Key Modifications :

  • C3 Substituents : Bulky aryl groups (e.g., 4-methylphenyl) enhance enzyme binding via hydrophobic interactions.
  • C5/C6 Methyl Groups : Improve metabolic stability but may reduce solubility, requiring formulation adjustments .
    • Data-Driven Design : Computational docking (e.g., VEGFR-2 inhibition) identifies optimal substituent geometries for target engagement .

Q. What computational strategies are used to predict binding modes and selectivity for enzyme targets?

  • Molecular Docking : Tools like AutoDock Vina simulate interactions with enzymes (e.g., tyrosinase or DHFR), prioritizing compounds with high docking scores (>−8 kcal/mol) .
  • MD Simulations : Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates stable target-compplex formation .

Q. How can contradictory efficacy data between in vitro and in vivo models be resolved?

  • Case Study : In vitro IC50_{50} values may not translate to in vivo efficacy due to poor bioavailability. Solutions include:

  • Prodrug Design : Introduce hydrolyzable esters to enhance solubility.
  • Formulation : Use nanocarriers (e.g., liposomes) to improve pharmacokinetics .

Q. What enzymatic inhibition mechanisms are proposed for this compound, and how are they validated?

  • Mechanistic Insights : Competitive inhibition of dihydrofolate reductase (DHFR) is inferred from Lineweaver-Burk plots showing increased KmK_m with unchanged VmaxV_{max}. Validation involves:

  • Enzyme Assays : Spectrophotometric monitoring of NADPH oxidation at 340 nm .
  • Crystallography : Co-crystal structures with DHFR reveal hydrogen bonding with Thr121 and π-stacking with Phe34 .

Q. What strategies mitigate off-target cytotoxicity in normal cell lines?

  • Selectivity Screening : Compare IC50_{50} ratios between cancer (e.g., MCF-7) and normal (e.g., HEK293) cells. A ratio >10 indicates therapeutic window potential.
  • Targeted Delivery : Conjugation with tumor-specific ligands (e.g., folate) minimizes off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-dimethyl-3-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
5,6-dimethyl-3-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.